4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases. The presence of a chloro substituent enhances its reactivity and may influence its pharmacological properties.
The compound can be synthesized through various chemical methods, often starting from commercially available precursors. It is not widely found in nature but can be derived from synthetic routes involving the modification of existing heterocycles.
4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one belongs to the class of pyrrolopyridines, which are characterized by their unique bicyclic structure. This classification places it among compounds that exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The synthesis of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one can be achieved through several methods, including:
The synthetic routes often require precise control of reaction conditions such as temperature, time, and pH to optimize yield and purity. Characterization of the product is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure.
The molecular structure of 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is characterized by:
The molecular formula for 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is C_7H_6ClN_2O. The compound has a molecular weight of approximately 172.58 g/mol.
4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent) to enhance selectivity and yield. The resulting products are typically analyzed for their structural integrity using spectroscopic methods.
The mechanism of action for 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one largely depends on its biological target. For instance:
Research indicates that derivatives of this compound exhibit varying degrees of potency against different biological targets, emphasizing the importance of structural modifications on activity.
Thermal analysis techniques such as differential scanning calorimetry may provide insights into thermal stability and phase transitions.
4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has potential applications in:
The synthesis of 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one derivatives follows meticulously designed multi-step sequences that enable precise functionalization of this privileged scaffold. A representative approach begins with the preparation of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione precursors through cyclocondensation reactions. These intermediates undergo N-alkylation at the imide nitrogen using dihaloalkanes under basic conditions (anhydrous K₂CO₃, acetonitrile reflux), yielding halogen-terminated intermediates like 4-methoxy-2,3-dihydro-6-methyl-2-(4-bromobutyl)-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. This step requires careful stoichiometric control of the dihaloalkane reagent (typically 4-fold excess) to minimize symmetrical bis-alkylated byproducts, with purification achieved through fractional crystallization [6].
The halogenated intermediates serve as pivotal building blocks for nucleophilic displacement with nitrogenous pharmacophores. Piperazine derivatives are introduced via Buchwald-Hartwig amination or direct nucleophilic substitution, employing conditions optimized for each coupling partner. For less nucleophilic amines, Pd(OAc)₂/BINAP-catalyzed coupling in dioxane (110°C) proves effective, while highly nucleophilic cyclic amines react efficiently under milder conditions (K₂CO₃, acetonitrile reflux). This versatility enables diverse N-substituent patterns, including morpholino, phenylpiperazinyl, and 2-methoxyphenylpiperazinyl groups, confirmed by the disappearance of N-H imide signals (~10.74 ppm) in ¹H NMR spectra [6].
Table 1: Key Intermediates in Pyrrolo[3,4-c]pyridine Synthesis
Intermediate | Structure | Key Synthetic Step | Purpose |
---|---|---|---|
4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Alkoxy group at C4, methyl at C6 | Cyclocondensation | Core scaffold |
N-Bromobutyl intermediate | Bromoalkyl chain on imide N | Alkylation with 1,4-dibromobutane | Linker for amine coupling |
N-Chloroethyl intermediate | Chloroethyl chain on imide N | Alkylation with 1-bromo-2-chloroethane | Alternative linker |
SEM-protected iodo intermediate | Iodo at C5/C6, SEM-protected N | Iodination/SEM protection | Enables cross-coupling |
Alternative routes employ SEM-protected iodinated intermediates (SEM = 2-(trimethylsilyl)ethoxymethyl) to enable Pd-catalyzed cross-coupling at the C5/C6 positions prior to deprotection. This orthogonal protection strategy permits sequential functionalization of multiple sites on the heterocyclic core, significantly expanding accessible chemical space [10]. The synthetic versatility of these approaches facilitates systematic structure-activity relationship (SAR) studies by enabling precise modifications at the C4 position (alkoxy group), N-imide position (alkyl linker with terminal pharmacophore), and peripheral positions on the fused ring system.
The strategic introduction of chlorine at the C4 position enables critical diversification through nucleophilic substitution and metal-catalyzed cross-coupling. The 4-chloro moiety serves as both a directing group for regioselective functionalization and a leaving group for subsequent displacement. Key methodologies include:
Dieckmann-Type Cyclization: Ethyl 4-chloro-3-((2,4-dimethoxybenzyl)amino)pyridine-2-carboxylate derivatives undergo intramolecular cyclization under basic conditions (NaH, DMF) to construct the fused pyrrolopyridinone core. This method provides efficient access to N-protected variants that can be deprotected under oxidative conditions (DDQ, CH₂Cl₂/H₂O) [3] [6].
Benzylic Bromination: For analogues requiring functionalization at alkyl side chains, bromination at benzylic positions (NBS, AIBN, CCl₄ reflux) introduces bromide handles for nucleophilic displacement. This approach enables installation of amine functionalities critical for bioactivity, particularly when applied to methyl substituents on the pyrrolopyridine core [3].
Metal-Catalyzed Cross-Coupling: The chlorine atom facilitates Pd-catalyzed reactions, most notably Suzuki-Miyaura coupling with boronic acids/esters to introduce aryl and heteroaryl groups. Optimized conditions use Pd(dppf)₂Cl₂ catalyst in ethanol/water (4:1, v/v) at 90°C, achieving high yields while maintaining integrity of other functional groups. This methodology proves indispensable for creating biaryl derivatives targeting kinase inhibition [3] [10].
Nucleophilic Aromatic Substitution: Electron-deficient 4-chloro derivatives readily undergo displacement with nitrogen nucleophiles. Piperazine installation exemplifies this approach, where 4-(4-(sulfonyl)piperazin-1-yl)phenyl groups are introduced via SNAr in DMF at 80-100°C, generating compounds with demonstrated anticancer activity against MCF-7 and A-549 cell lines (IC₅₀ 10.6-23.1 μM) [3].
Table 2: Cyclization and Functionalization Techniques
Method | Reagents/Conditions | Key Products | Application |
---|---|---|---|
Dieckmann Cyclization | NaH, DMF, 0°C to rt | Core pyrrolopyridinone scaffold | Core construction |
Benzylic Bromination | NBS, AIBN, CCl₄, reflux | Bromomethyl derivatives | Functional handle creation |
Suzuki-Miyaura Coupling | Pd(dppf)₂Cl₂, EtOH/H₂O, 90°C | 5-Aryl/heteroaryl derivatives | Kinase inhibitor synthesis |
Nucleophilic Aromatic Substitution | Amines, DMF, 80-100°C | 4-Piperazinyl derivatives | Anticancer compounds |
The chlorine atom's versatility extends to direct metal-halogen exchange for lithiation followed by electrophilic quenching, enabling introduction of aldehydes, carboxylic acids, and other functional groups that serve as synthetic handles for further derivatization. These methodologies collectively provide comprehensive toolkits for decorating the chlorinated pyrrolopyridinone scaffold with diverse pharmacophoric elements targeting various biological pathways.
Strategic modifications at the C4 alkoxy position and N-linked piperazinyl termini significantly modulate the biological profile of pyrrolo[3,4-c]pyridinone derivatives. Systematic SAR studies reveal that:
Alkoxy Group Optimization: The nature of the alkoxy substituent at C4 profoundly influences metabolic stability and target engagement. Methyl ether derivatives exhibit superior analgesic activity in murine "writhing" tests compared to ethoxy analogues, with 4-methoxy derivatives showing 2-3 fold greater potency than aspirin. This enhanced activity correlates with improved blood-brain barrier penetration, crucial for central nervous system targets. However, bulkier alkoxy groups (e.g., isopropoxy) diminish activity, suggesting steric constraints within target binding pockets. For antidiabetic applications, 4-phenoxy derivatives demonstrate exceptional insulin-sensitizing effects, increasing glucose uptake in adipocytes by 7.4-37.4% at 0.3-100 μM concentrations. Electron-withdrawing substituents on the phenoxy ring enhance activity, with 4-(4-iodophenoxy)- and 4-(3,4-dichlorophenoxy)- derivatives achieving >30% insulin sensitivity enhancement [1] [6].
Piperazinyl Linker Engineering: The connection between the pyrrolopyridinone core and piperazine significantly impacts pharmacokinetics and efficacy. Mannich base-type derivatives (N-aminomethyl linkers) exhibit potent sedative properties, inhibiting spontaneous locomotor activity in mice by >50% at 100 mg/kg. Elongation to N-ethylene linkers improves GPR119 agonist activity (EC₅₀ = 0.016 μM for optimized compound) while maintaining metabolic stability in liver microsomes (CL = 29 μL/min/mg). Critical findings include:
Table 3: Bioactivity of Optimized Derivatives
Modification Type | Representative Compound | Biological Activity | Potency |
---|---|---|---|
4-Alkoxy (antidiabetic) | 4-(4-Iodophenoxy)-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Insulin sensitivity enhancement | >30% increase |
Piperazinyl (anticancer) | 4-Chloro-2-(4-(4-sulfonylpiperazin-1-yl)phenyl) derivative | MCF-7 inhibition | IC₅₀ = 10.6 μM |
Piperazinyl (analgesic) | N-(2-Hydroxypropyl)-N-(2-chlorophenylpiperazinyl) derivative | Analgesic (writhing test) | Comparable to morphine |
GPR119 Agonist | N-[3-(1,3-Dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide | GPR119 activation | EC₅₀ = 0.016 μM |
G-Protein Coupled Receptor (GPCR) Targeting: For type 2 diabetes applications, piperazinyl-linked sulfonamides act as potent GPR119 agonists. The optimal compound (N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]-4-(6-fluoropyridin-3-yl)benzenesulfonamide) exhibits nanomolar potency (EC₅₀ = 0.016 μM) in human GPR119 cAMP assays with 100% efficacy. Pharmacokinetic profiling reveals excellent oral bioavailability (95% in rats, 29% in cynomolgus monkeys) and minimal cytochrome P450 inhibition, making it a promising antidiabetic candidate despite challenges with plasma protein binding [1].
Anticancer Structural Optimization: In cancer therapeutics, electron-deficient arylsulfonylpiperazinyl groups significantly enhance cytotoxicity. Derivatives bearing 4-substituted benzenesulfonyl groups exhibit IC₅₀ values of 10.6-23.1 μM against breast (MCF-7) and lung (A-549) cancer lines, superior to doxorubicin in some cases. Molecular docking confirms strong binding to EGFR tyrosine kinase (docking score: -11.25 kcal/mol) and estrogen receptor (docking score: -10.41 kcal/mol), with hydrophobic substituents enhancing binding pocket interactions. These compounds comply with Lipinski's rule of five, suggesting good oral bioavailability potential for further development [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0